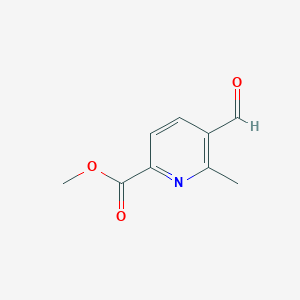
Methyl 5-formyl-6-methylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-formyl-6-methylpyridine-2-carboxylate: is an organic compound with the molecular formula C9H9NO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-formyl-6-methylpyridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 6-methylpyridine-2-carboxylic acid with formaldehyde and methanol under acidic conditions to form the desired ester . Another method includes the use of Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-formyl-6-methylpyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: 5-carboxy-6-methylpyridine-2-carboxylate
Reduction: 5-hydroxymethyl-6-methylpyridine-2-carboxylate
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Methyl 5-formyl-6-methylpyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-formyl-6-methylpyridine-2-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 6-methylpyridine-2-carboxylate: Similar structure but lacks the formyl group, leading to different reactivity and applications.
Ethyl 6-methylpyridine-2-carboxylate: Similar structure with an ethyl ester instead of a methyl ester, affecting its physical and chemical properties.
6-Methoxy-2-pyridinecarboxaldehyde: Contains a methoxy group instead of a methyl group, leading to different electronic effects and reactivity.
Uniqueness: Methyl 5-formyl-6-methylpyridine-2-carboxylate is unique due to the presence of both a formyl and a methyl group on the pyridine ring.
Properties
CAS No. |
1260669-98-4 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
methyl 5-formyl-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-6-7(5-11)3-4-8(10-6)9(12)13-2/h3-5H,1-2H3 |
InChI Key |
SOUCJWLWARLWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-3-methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine](/img/structure/B14858878.png)
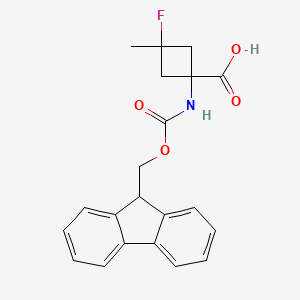
![7-bromo-5-methoxy-4'-methyl-3,3a,8,10-tetrahydrospiro[4-oxa-9-azacyclohepta[def]fluorene-2,2'-[1,3]dioxolane]-9(3a1H)-carbaldehyde](/img/structure/B14858891.png)
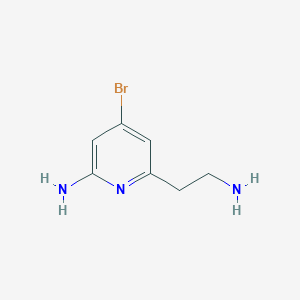
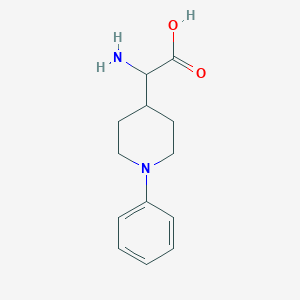
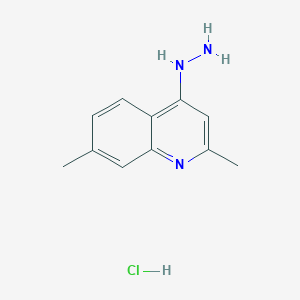
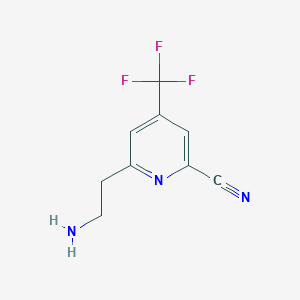
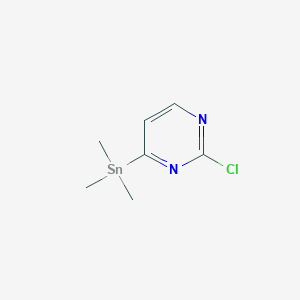
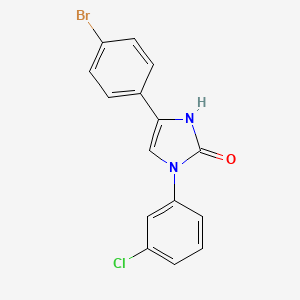
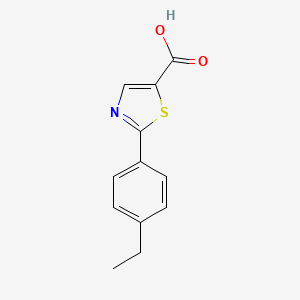
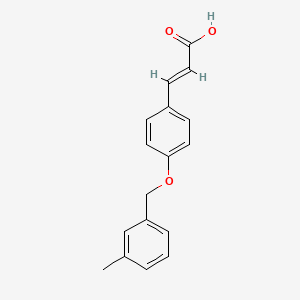
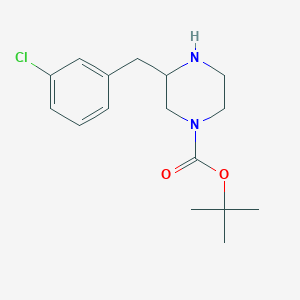
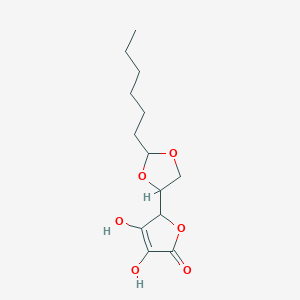
![1-[(2,6-dichlorophenyl)methyl]-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carboxamide hydrochloride](/img/structure/B14858963.png)
